ミコフェノレートモフェチルナトリウム

概要

説明

Mycophenolate sodium is an organic sodium salt that is the sodium salt of mycophenolic acid. An immunosuppressant, it is widely used to prevent tissue rejection following organ transplants and for the treatment of certain autoimmune diseases. It has a role as an EC 1.1.1.205 (IMP dehydrogenase) inhibitor and an immunosuppressive agent. It contains a mycophenolate.

Mycophenolate Sodium is the sodium salt form of mycophenolic acid (MPA), with immunosuppressing activity. In vivo, the active molecule MPA reversibly inhibits inosine monophosphate dehydrogenase (IMPDH) which is needed for guanine monophosphate synthesis and stops the proliferation of B and T lymphocytes. Relative to other cell types, lypmocytes are highly dependent on salvage and de novo synthesis of guanine nucleotides, thus making these cells prone to MPA cytotoxicity.

Compound derived from Penicillium stoloniferum and related species. It blocks de novo biosynthesis of purine nucleotides by inhibition of the enzyme inosine monophosphate dehydrogenase (IMP DEHYDROGENASE). Mycophenolic acid exerts selective effects on the immune system in which it prevents the proliferation of T-CELLS, LYMPHOCYTES, and the formation of antibodies from B-CELLS. It may also inhibit recruitment of LEUKOCYTES to sites of INFLAMMATION.

See also: Mycophenolic Acid (has active moiety).

科学的研究の応用

IgA腎症の治療

ミコフェノレートモフェチルナトリウムは、腎臓の病気であるIgA腎症の治療に使用されてきました。 ミコフェノレートモフェチルナトリウムは、尿中のタンパク質が過剰になる状態である持続性タンパク尿を軽減する効果を示しています .

急性移植片拒絶反応の予防

ミコフェノレートモフェチルナトリウムは、ミコフェノール酸(MPA)としても知られており、リンパ球増殖の強力な阻害剤です。 1990年代初頭から、急性移植片拒絶反応の予防に使用されてきました . したがって、臓器移植の手術において重要な成分となっています。

治療薬モニタリング

ミコフェノレートモフェチルナトリウムは、治療薬モニタリング、特に腎臓移植を受けた患者で使用されてきました . ただし、限られたサンプリング戦略による腸溶性ミコフェノレートモフェチルナトリウムのモニタリングは、高い失敗率と関連していることに注意する必要があります .

品質試験とアッセイ

ミコフェノレートモフェチルナトリウムは、USPコンペンディアに記載されているように、特定の品質試験とアッセイの参照標準として使用されます . ミコフェノール酸徐放錠などのUSPモノグラフと共に使用されます .

薬物動態研究

ミコフェノレートモフェチルナトリウムは、薬物動態研究で使用されています。 研究では、腸溶性ミコフェノレートモフェチルナトリウムによる治療薬モニタリングの失敗リスクは、腎臓移植後の最初の6か月間に30%を超えることが示されています . これにより、薬物の薬物動態に関するさらなる研究につながっています。

腎臓移植における抗増殖剤

ミコフェノレートモフェチルナトリウムの有効成分であるミコフェノール酸(MPA)は、腎臓移植で最も広く使用されている抗増殖剤です

作用機序

Target of Action

Mycophenolate sodium, also known as mycophenolic acid (MPA), is a potent immunosuppressant agent . The primary target of mycophenolate sodium is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo pathway of guanosine nucleotide biosynthesis .

Mode of Action

Mycophenolate sodium acts as a selective, reversible, and competitive inhibitor of IMPDH . By inhibiting IMPDH, mycophenolate sodium blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This interference with the de novo pathway of guanosine nucleotide biosynthesis results in a decrease in the proliferation of T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by mycophenolate sodium affects the de novo pathway of guanosine nucleotide biosynthesis . This pathway is critical for the proliferation of T and B lymphocytes. By depleting guanosine nucleotides, mycophenolate sodium preferentially inhibits the proliferation of these lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Pharmacokinetics

Mycophenolate sodium exhibits complex pharmacokinetics with substantial between-subject variability . Following oral administration, mycophenolate sodium is rapidly hydrolyzed to the active metabolite MPA . The bioavailability of MPA is approximately 90 percent but is significantly reduced when taken with a high-fat meal . The mean elimination half-life of MPA ranges from 9 to 17 hours . Factors such as patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase can significantly influence the pharmacokinetics of mycophenolate sodium .

Result of Action

The primary result of mycophenolate sodium’s action is the suppression of the immune system. By inhibiting the proliferation of T and B lymphocytes, mycophenolate sodium suppresses cell-mediated immune responses and antibody formation . This makes it an effective agent in preventing organ transplant rejections and treating autoimmune diseases .

Action Environment

The action, efficacy, and stability of mycophenolate sodium can be influenced by various environmental factors. For instance, the bioavailability of MPA is significantly reduced when mycophenolate sodium is taken with a high-fat meal . Additionally, the pharmacokinetics of mycophenolate sodium can be affected by factors such as patient renal function, serum albumin levels, sex, ethnicity, and food intake . Therefore, these factors should be considered when administering mycophenolate sodium to optimize its efficacy and minimize toxicity.

Safety and Hazards

Mycophenolate sodium may cause allergic reactions and is harmful if swallowed . It may cause birth defects based on animal data . It is also suspected of causing genetic defects, may cause cancer, may damage fertility or the unborn child, and causes damage to organs (bone marrow) through prolonged or repeated exposure .

将来の方向性

Mycophenolate is increasingly being used in the treatment of patients with various autoimmune diseases . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .

生化学分析

Biochemical Properties

Mycophenolate sodium inhibits de novo purine biosynthesis . It interacts with the enzyme inosine monophosphate dehydrogenase (IMPDH), which is needed by lymphocytes to make guanosine . By inhibiting IMPDH, mycophenolate sodium interferes with the proliferation of T and B lymphocytes .

Cellular Effects

Mycophenolate sodium has a significant impact on various types of cells and cellular processes. It weakens the body’s immune system, which may decrease the ability to fight infection and increase the risk of getting a serious infection . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Mycophenolate sodium exerts its effects at the molecular level by blocking inosine monophosphate dehydrogenase (IMPDH), which is needed by lymphocytes to make guanosine . This inhibition of IMPDH leads to a decrease in the production of guanosine nucleotides, thereby suppressing the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mycophenolate sodium change over time. It displays erratic and complex pharmacokinetics with substantial between-subject variability . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of mycophenolate sodium vary with different dosages in animal models . Higher doses often result in unacceptable gastrointestinal toxicity

Metabolic Pathways

Mycophenolate sodium is involved in the metabolic pathway of purine synthesis . It interacts with the enzyme inosine monophosphate dehydrogenase (IMPDH) in this pathway

Transport and Distribution

Mycophenolate sodium is transported and distributed within cells and tissues. It is rapidly absorbed and subsequently undergoes primarily hepatic metabolism with renal excretion

Subcellular Localization

It is known that mycophenolate sodium is rapidly hydrolyzed to the active metabolite MPA in the gut wall, blood, liver, and tissue

特性

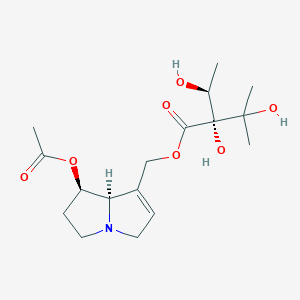

| { "Design of the Synthesis Pathway": "Mycophenolate sodium can be synthesized by the esterification of mycophenolic acid with sodium methoxide in methanol followed by the addition of sodium hydroxide.", "Starting Materials": [ "Mycophenolic acid", "Sodium methoxide", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Mycophenolic acid is dissolved in methanol.", "Sodium methoxide is added to the solution, and the mixture is stirred for several hours at room temperature to form the methyl ester of mycophenolic acid.", "Sodium hydroxide is added to the mixture, and the pH is adjusted to approximately 7.5.", "The mixture is then filtered, and the solid product is washed with water and dried to yield mycophenolate sodium." ] } | |

CAS番号 |

37415-62-6 |

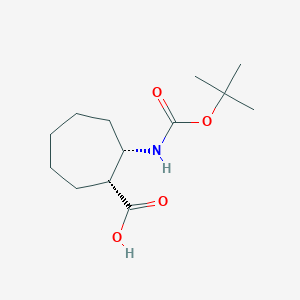

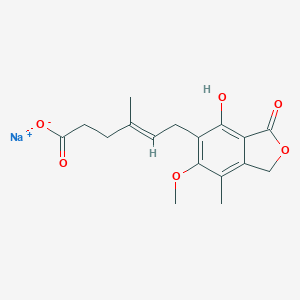

分子式 |

C17H20NaO6 |

分子量 |

343.3 g/mol |

IUPAC名 |

sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

InChI |

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/b9-4+; |

InChIキー |

XXFIICJIHVLJFB-JOKMOOFLSA-N |

異性体SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O.[Na] |

SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+] |

正規SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O.[Na] |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

関連するCAS |

23047-11-2 |

同義語 |

Cellcept Mofetil Hydrochloride, Mycophenolate Mofetil, Mycophenolate mycophenolate mofetil mycophenolate mofetil hydrochloride Mycophenolate Sodium Mycophenolate, Sodium Mycophenolic Acid mycophenolic acid morpholinoethyl ester myfortic RS 61443 RS-61443 RS61443 Sodium Mycophenolate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mycophenolate sodium exert its immunosuppressive effects?

A: Mycophenolate sodium is a prodrug that is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). [, , , ] MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). [, , , , ] This enzyme plays a crucial role in the de novo synthesis pathway of guanine nucleotides, which are essential for DNA and RNA synthesis. [, , ] By inhibiting IMPDH, MPA effectively blocks the proliferation of lymphocytes (T and B cells) that rely heavily on the de novo pathway for nucleotide synthesis. [, , , , ] Other cell types can utilize the salvage pathway for nucleotide synthesis, making MPA's action more selective toward lymphocytes. [, , ]

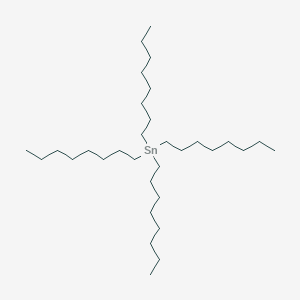

Q2: What is the molecular formula and weight of mycophenolic acid?

A: Mycophenolic acid (MPA) has the molecular formula C17H20O6 and a molecular weight of 320.34 g/mol. [, ]

Q3: Are there any known compatibility or stability concerns with mycophenolate sodium formulations?

A: Studies have evaluated the pharmacokinetics of mycophenolic acid released from the enteric-coated formulation of mycophenolate sodium and noted "aberrant and extremely variable pharmacokinetic profiles, characterized by multiple peaks of mycophenolic acid concentrations and high basal drug concentrations." [] This suggests potential challenges in achieving consistent and predictable drug absorption with this specific formulation. Further research is necessary to better understand the factors influencing the stability and compatibility of mycophenolate sodium formulations.

Q4: How is mycophenolate sodium absorbed, metabolized, and excreted?

A: Mycophenolate sodium is rapidly absorbed and converted to MPA. [, , ] It undergoes hepatic metabolism by glucuronyl transferase to the inactive MPA glucuronide (MPAG), which is the predominant metabolite. [, , ] The majority of an administered dose is found as MPAG in the urine. [] The mean terminal half-life of MPA ranges from 8 to 16 hours. [, ]

Q5: Has the efficacy of mycophenolate sodium been demonstrated in clinical trials?

A: Yes, clinical trials have demonstrated the efficacy of mycophenolate sodium in preventing acute rejection after renal transplantation. [, , , , ] Studies have also shown comparable efficacy between enteric-coated mycophenolate sodium and mycophenolate mofetil in de novo kidney transplant patients. [, ]

Q6: Is there a correlation between MPA exposure and efficacy in preventing rejection?

A: Research indicates a well-documented relationship between efficacy (in terms of acute rejection episodes) and exposure to mycophenolic acid, measured as area under the curve (AUC) and C0. [, ] Initial systemic under exposure to MPA has been associated with increased risk of acute rejection. []

Q7: Has mycophenolate sodium been studied for indications other than renal transplantation?

A: Yes, mycophenolate sodium has been investigated for its potential in treating autoimmune diseases, including systemic lupus erythematosus (SLE) and scleroderma-associated interstitial lung disease. [, , ] Studies have suggested its potential efficacy and safety in these patient populations. [, , ]

Q8: Are there any specific drug delivery strategies being explored for mycophenolate sodium?

A: Although the provided articles do not focus on specific drug delivery strategies for mycophenolate sodium, research has explored enteric coating as a method to improve the tolerability of mycophenolate sodium by targeting its release to the small intestine. [, , , , ] Further research may explore additional drug delivery strategies to improve targeting and minimize adverse effects.

Q9: What analytical methods are used to measure MPA concentrations?

A: Several analytical methods are used for quantifying MPA levels, including high-performance liquid chromatography (HPLC), enzyme multiplied immunoassay technique (EMIT), and ultraperformance liquid chromatography coupled to tandem mass spectrometry. [, , , , ]

Q10: Are there simplified methods for estimating MPA exposure?

A: Research has explored limited sampling strategies to estimate MPA AUC using a few strategically timed blood samples. [, , ] This simplifies the monitoring process and makes it more feasible in clinical settings.

Q11: Is there any information on the environmental impact of mycophenolate sodium?

A11: The provided research articles do not address the environmental impact of mycophenolate sodium. Further research is necessary to evaluate its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.

Q12: What are some alternative immunosuppressive agents to mycophenolate sodium?

A: Other immunosuppressive agents used in transplantation include azathioprine, mizoribine, cyclosporine, tacrolimus, sirolimus, and everolimus. [, , , , , , , ] The choice of immunosuppressive regimen depends on various factors, including the specific organ transplanted, patient characteristics, and potential side effects.

Q13: What resources are available to researchers studying mycophenolate sodium?

A13: Resources available for researchers include databases like PubMed, clinical trial registries, scientific journals, and research networks focused on transplantation and immunology. Additionally, pharmaceutical companies involved in developing and manufacturing mycophenolate sodium formulations may provide resources and support for research activities.

Q14: When was mycophenolate sodium introduced as an immunosuppressive agent?

A: Mycophenolate mofetil, the morpholino ester prodrug of MPA, was introduced as an effective immunosuppressant. [] Enteric-coated mycophenolate sodium (Myfortic®) was subsequently formulated to improve MPA-related upper gastrointestinal adverse events. [] It was approved by the Food and Drug Administration for marketing in the United States, offering an alternative option for transplant patients. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)